![molecular formula C15H19N5 B10757205 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine](/img/structure/B10757205.png)
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is a nitrogen-containing heterocyclic compound. Compounds with quinazoline moieties have drawn significant attention due to their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Vorbereitungsmethoden
The synthesis of quinazoline derivatives, including 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine, typically involves the reaction of suitable aldehydes or ketones with hydrazides in various organic solvents . Mechanochemical approaches and solid-state melt reactions are also employed for the preparation of these compounds . Industrial production methods focus on optimizing these synthetic routes for large-scale production, often emphasizing green chemistry and cost-effective methods .
Analyse Chemischer Reaktionen
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazides, aldehydes, and ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2,3- or 2,4-dihydroxybenzaldehyde can produce hydrazone-Schiff bases .
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant agent . Its broad spectrum of activities makes it a valuable compound for developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of 7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine involves its interaction with various molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit specific enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
7-(1-Ethyl-propyl)-7h-pyrrolo-[3,2-f]quinazoline-1,3-diamine is unique due to its specific structure and broad spectrum of biological activities. Similar compounds include other quinazoline derivatives, such as quinoxalines and cinnolenes . These compounds share some structural similarities but may differ in their specific biological activities and therapeutic applications .
Eigenschaften
Molekularformel |
C15H19N5 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C15H19N5/c1-3-9(4-2)20-8-7-10-12(20)6-5-11-13(10)14(16)19-15(17)18-11/h5-9H,3-4H2,1-2H3,(H4,16,17,18,19) |
InChI-Schlüssel |
GCPJCLJGTVTGRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C=CC2=C1C=CC3=C2C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


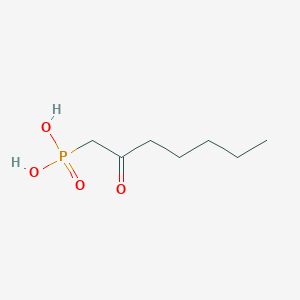


![3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-Thiazol-2-Ylpyridine-2-Carboxamide](/img/structure/B10757155.png)

![N-[(2S)-3-methyl-2-[1-[(E)-2-oxohept-5-en-3-yl]triazol-4-yl]butan-2-yl]benzamide](/img/structure/B10757183.png)
![8-(6-Bromo-benzo[1,3]dioxol-5-ylsulfanyl)-9-(3-isopropylamino-propyl)-adenine](/img/structure/B10757187.png)
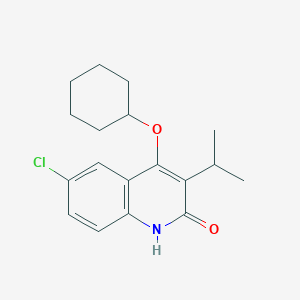
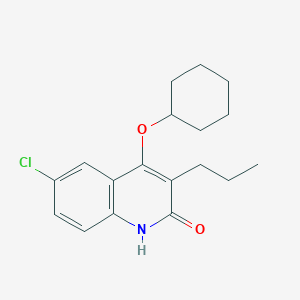
![Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-YL)carbonyl]-beta-alaninate](/img/structure/B10757199.png)
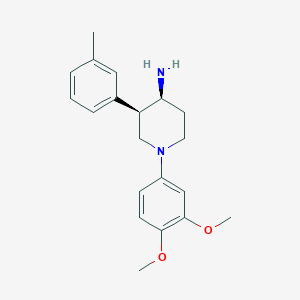
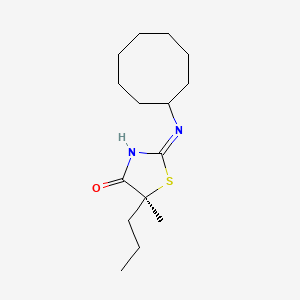
![4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride](/img/structure/B10757207.png)
![(2r)-2-(4-Chlorophenyl)-2-[4-(1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10757211.png)
